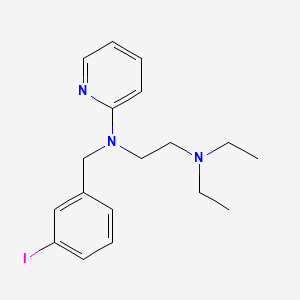
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves multi-step organic reactions. For Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-, a common synthetic route might include:
Formation of the Pyridine Ring: This can be achieved through methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Iodobenzyl Group: This step typically involves electrophilic aromatic substitution reactions where an iodinated benzyl halide reacts with the pyridine ring.
Attachment of the Diethylaminoethyl Group: This can be done through nucleophilic substitution reactions where a diethylaminoethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be effective in introducing various substituents onto the pyridine ring .
化学反应分析
Types of Reactions
Oxidation: Pyridine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides (e.g., iodobenzyl halide) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridines.
科学研究应用
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique physical properties.
作用机制
The mechanism of action of pyridine derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodinated benzyl group and the diethylaminoethyl group can enhance the compound’s ability to bind to these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
α-Picoline: A methyl-substituted pyridine.
β-Picoline: Another methyl-substituted pyridine with different substitution patterns.
2,6-Lutidine: A dimethyl-substituted pyridine.
Uniqueness
The iodinated benzyl group, in particular, can participate in unique substitution reactions, while the diethylaminoethyl group can enhance solubility and biological activity .
属性
CAS 编号 |
74037-52-8 |
|---|---|
分子式 |
C18H24IN3 |
分子量 |
409.3 g/mol |
IUPAC 名称 |
N,N-diethyl-N'-[(3-iodophenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24IN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
InChI 键 |
GYMFGVMTXNOJDF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(CC1=CC(=CC=C1)I)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)

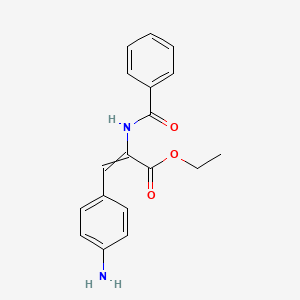

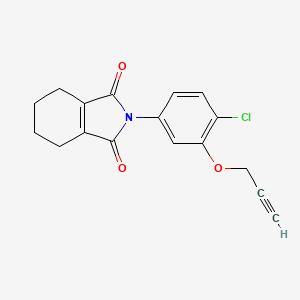
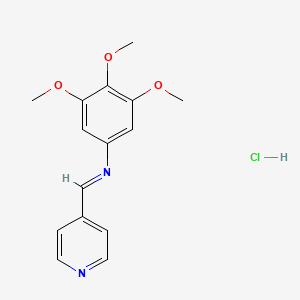
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)
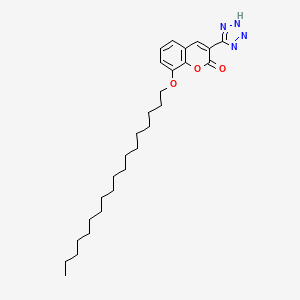
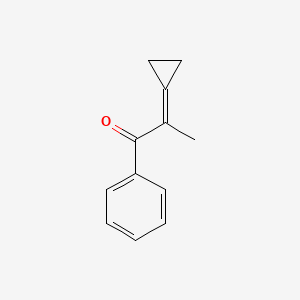

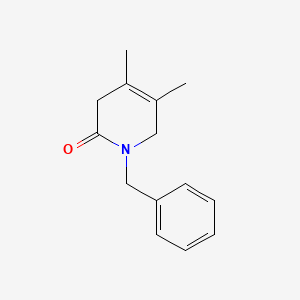

![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
